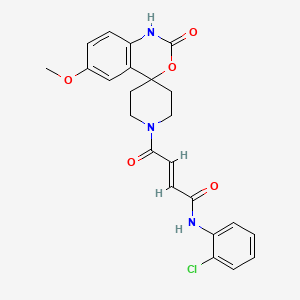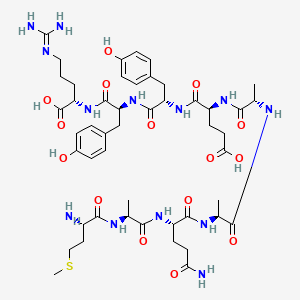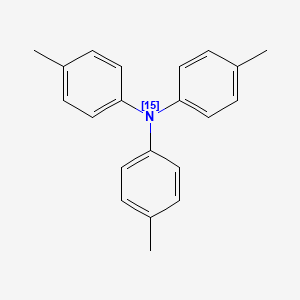
Boc-Thr(PO3Me2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Thr(PO3Me2)-OH, also known as N-tert-Butoxycarbonyl-O,O-dimethyl-L-threonine phosphate, is a phosphorylated amino acid derivative. It is commonly used in peptide synthesis and biochemical research due to its unique properties, including its ability to introduce a phosphate group into peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(PO3Me2)-OH typically involves the protection of the amino group of threonine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group with dimethyl phosphate. The reaction conditions often include the use of strong acids or bases to facilitate the protection and phosphorylation steps. For example, trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while phosphorylating agents like dimethyl phosphorochloridate are used for the phosphorylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
化学反应分析
Types of Reactions
Boc-Thr(PO3Me2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Phosphorylation: Dimethyl phosphorochloridate is used as a phosphorylating agent.
Major Products Formed
The major products formed from these reactions include phosphorylated peptides and proteins, which are valuable in biochemical research and drug development .
科学研究应用
Boc-Thr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphorylated peptides and proteins, which are important for studying protein phosphorylation and signal transduction pathways.
Biology: Helps in the study of protein-protein interactions and enzyme activities.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of biochemical reagents and diagnostic tools
作用机制
The mechanism of action of Boc-Thr(PO3Me2)-OH involves the introduction of a phosphate group into peptides and proteins. This phosphorylation can alter the activity, stability, and interactions of the target proteins. The molecular targets include serine/threonine kinases and phosphatases, which play crucial roles in cellular signaling pathways .
相似化合物的比较
Similar Compounds
Boc-Tyr-OMe: N-tert-Butoxycarbonyl-L-tyrosine methyl ester.
Boc-Thr-OMe: Methyl (tert-butoxycarbonyl)-L-threoninate
Uniqueness
Boc-Thr(PO3Me2)-OH is unique due to its phosphorylated threonine residue, which is not commonly found in other Boc-protected amino acids. This unique feature makes it particularly valuable for studying phosphorylation-related processes and developing phosphorylated peptides .
属性
分子式 |
C11H22NO8P |
|---|---|
分子量 |
327.27 g/mol |
IUPAC 名称 |
(2S,3R)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
InChI 键 |
JUSXWTSHOQYBSD-SFYZADRCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)






